N-{[1-(3-bromophenyl)pyrrolidin-3-yl]methyl}-6-chloropyridine-3-sulfonamide
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Overview
Description
N-{[1-(3-bromophenyl)pyrrolidin-3-yl]methyl}-6-chloropyridine-3-sulfonamide is a complex organic compound that features a pyrrolidine ring, a bromophenyl group, and a chloropyridine sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(3-bromophenyl)pyrrolidin-3-yl]methyl}-6-chloropyridine-3-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the bromophenyl group and the chloropyridine sulfonamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can help optimize the synthesis process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(3-bromophenyl)pyrrolidin-3-yl]methyl}-6-chloropyridine-3-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{[1-(3-bromophenyl)pyrrolidin-3-yl]methyl}-6-chloropyridine-3-sulfonamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: This compound may be used in studies involving enzyme inhibition or receptor binding, helping to elucidate biological pathways and mechanisms.
Industry: The compound can be used in the production of specialty chemicals and advanced materials, contributing to various industrial processes.
Mechanism of Action
The mechanism of action of N-{[1-(3-bromophenyl)pyrrolidin-3-yl]methyl}-6-chloropyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-{[1-(3-bromophenyl)pyrrolidin-3-yl]methyl}-6-chloropyridine-3-sulfonamide include:
- N-{[1-(3-bromophenyl)pyrrolidin-3-yl]methyl}-6-fluoropyridine-3-sulfonamide
- N-{[1-(3-bromophenyl)pyrrolidin-3-yl]methyl}-6-methylpyridine-3-sulfonamide
- N-{[1-(3-bromophenyl)pyrrolidin-3-yl]methyl}-6-ethoxypyridine-3-sulfonamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, offering potential advantages over similar compounds in terms of reactivity, selectivity, and efficacy.
Properties
IUPAC Name |
N-[[1-(3-bromophenyl)pyrrolidin-3-yl]methyl]-6-chloropyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrClN3O2S/c17-13-2-1-3-14(8-13)21-7-6-12(11-21)9-20-24(22,23)15-4-5-16(18)19-10-15/h1-5,8,10,12,20H,6-7,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIDFUVUOPWRAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CNS(=O)(=O)C2=CN=C(C=C2)Cl)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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